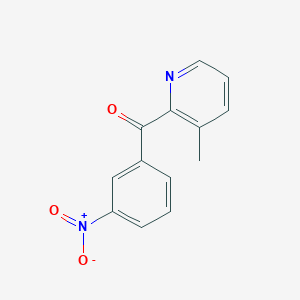

3-Methyl-2-(3-nitrobenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylpyridin-2-yl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-9-4-3-7-14-12(9)13(16)10-5-2-6-11(8-10)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLSHQXBLRKONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Silico Modeling of 3-Methyl-2-(3-nitrobenzoyl)pyridine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the novel small molecule, 3-Methyl-2-(3-nitrobenzoyl)pyridine. As this molecule is not extensively characterized in public literature, this document serves as a prospective guide, outlining a robust computational workflow for evaluating its potential as a therapeutic agent. We will navigate the logical progression from target identification to detailed molecular interaction analysis and pharmacokinetic profiling. This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each methodological choice, thereby ensuring scientific integrity and fostering a deeper understanding of the computational drug discovery process.

Introduction: Rationale and Target Selection

The compound 3-Methyl-2-(3-nitrobenzoyl)pyridine possesses key structural motifs—a pyridine ring and a nitrobenzoyl group—that are prevalent in a wide array of biologically active molecules. The pyridine scaffold, in particular, is a well-established pharmacophore in numerous approved drugs. Given the structural similarities of pyridine-containing compounds to known anti-inflammatory agents, we hypothesize that 3-Methyl-2-(3-nitrobenzoyl)pyridine may exhibit inhibitory activity against Cyclooxygenase-2 (COX-2).

COX-2 is a critical enzyme in the inflammatory pathway, responsible for the synthesis of pro-inflammatory prostaglandins.[1] Its selective inhibition is a validated therapeutic strategy for managing pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[2] Therefore, for the purpose of this guide, we will proceed with human COX-2 as the primary biological target for our in silico investigation.

The Computational Workflow: A Multi-Pillar Approach

Our in silico evaluation will be built upon a foundation of three core computational techniques: molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This integrated approach provides a holistic view of the molecule's potential, from its binding affinity and mechanism of action at the molecular level to its likely behavior within a biological system.

Caption: High-level overview of the in silico modeling workflow.

Ligand and Protein Preparation: The Foundation of Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is critical for ensuring that the subsequent calculations are both accurate and meaningful.

Ligand Preparation

Our subject of investigation is 3-Methyl-2-(3-nitrobenzoyl)pyridine, and for validation purposes, we will use Celecoxib, a known selective COX-2 inhibitor.

| Compound | Role | SMILES String |

| 3-Methyl-2-(3-nitrobenzoyl)pyridine | Test Compound | Cc1cccc(n1)C(=O)c2cccc(c2)[O-] |

| Celecoxib | Positive Control | CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F[3] |

Protocol for Ligand Preparation:

-

2D to 3D Conversion: The SMILES strings for both the test compound and Celecoxib will be converted into 3D structures using a molecular editor such as Avogadro.[4]

-

Energy Minimization: The initial 3D structures will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

File Format Conversion: The energy-minimized structures will be saved in the .pdbqt format, which is required for AutoDock Vina. This format includes atomic charges and atom type definitions.[5][6]

Protein Preparation

For this study, we will utilize the high-resolution crystal structure of human COX-2 in complex with Celecoxib.

Protocol for Protein Preparation:

-

PDB File Acquisition: The 3D structure of COX-2 (PDB ID: 3LN1) will be downloaded from the RCSB Protein Data Bank.[2][8]

-

Structure Cleaning: Using molecular visualization software such as PyMOL or UCSF Chimera, all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (Celecoxib), will be removed from the PDB file.

-

Protonation and Charge Assignment: Polar hydrogen atoms will be added to the protein structure, and Gasteiger charges will be assigned. This step is crucial for accurately modeling electrostatic interactions.

-

File Format Conversion: The prepared protein structure will be saved in the .pdbqt format for use with AutoDock Vina.[5][6]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[9] We will use AutoDock Vina, a widely used and validated docking program.[5]

Caption: Workflow for the molecular docking protocol.

Protocol for Molecular Docking with AutoDock Vina:

-

Grid Box Definition: A grid box will be defined around the active site of COX-2. The coordinates of the grid box will be centered on the position of the co-crystallized Celecoxib in the original PDB file (3LN1) to ensure that the docking search is focused on the known binding pocket.[10]

-

Configuration File Creation: A configuration file (conf.txt) will be created containing the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.

-

Execution of Docking: AutoDock Vina will be executed from the command line, using the configuration file as input.

-

Re-docking Validation: To validate the docking protocol, the co-crystallized Celecoxib will be re-docked into the active site of COX-2. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the crystallographic pose.[11]

-

Docking of the Test Compound: 3-Methyl-2-(3-nitrobenzoyl)pyridine will be docked into the active site of COX-2 using the validated protocol.

-

Analysis of Results: The output from AutoDock Vina will provide the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses for each ligand. The pose with the lowest binding energy is typically considered the most favorable.[12]

Interpreting the Results:

The binding affinity is a measure of the strength of the interaction between the ligand and the protein; a more negative value indicates a stronger binding.[13] The binding poses will be visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the active site.[14][15]

Molecular Dynamics Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.[16] We will use GROMACS, a versatile and high-performance MD simulation package.[17]

Caption: Step-by-step workflow for molecular dynamics simulation.

Protocol for MD Simulation with GROMACS:

-

System Preparation: The protein-ligand complex from the best docking pose will be placed in a simulation box, which will then be solvated with a suitable water model (e.g., TIP3P). Ions (Na+ and Cl-) will be added to neutralize the system and mimic physiological salt concentrations.[1]

-

Energy Minimization: The system will be subjected to energy minimization to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system will be gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at a constant pressure to ensure that the system is stable before the production run. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).[4]

-

Production MD: A production MD simulation will be run for a duration sufficient to observe the stability of the complex (e.g., 100 ns).

-

Trajectory Analysis: The trajectory from the production MD run will be analyzed to evaluate the stability and dynamics of the protein-ligand complex.

Analysis of MD Simulation Results:

-

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand will be calculated over time. A stable RMSD plot that plateaus indicates that the system has reached equilibrium.[18][19]

-

Root-Mean-Square Fluctuation (RMSF): The RMSF of individual amino acid residues will be calculated to identify flexible and rigid regions of the protein.[18][19]

-

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the protein and the ligand will be monitored throughout the simulation to assess the stability of key interactions.

ADMET Prediction: Profiling Drug-Likeness

Early assessment of a compound's ADMET properties is crucial for avoiding late-stage failures in drug development.[19] We will use web-based platforms such as SwissADME and ADMETlab 3.0 to predict the pharmacokinetic and toxicological profile of 3-Methyl-2-(3-nitrobenzoyl)pyridine.[9][20]

Protocol for ADMET Prediction:

-

Input: The SMILES string of 3-Methyl-2-(3-nitrobenzoyl)pyridine will be submitted to the SwissADME and ADMETlab 3.0 web servers.[21][22]

-

Analysis: The servers will provide predictions for a wide range of properties.

Key ADMET Parameters and Their Interpretation:

| Category | Parameter | Significance |

| Physicochemical Properties | Molecular Weight, LogP, TPSA | These properties influence a compound's solubility, permeability, and overall drug-likeness. |

| Pharmacokinetics | GI Absorption, BBB Permeability | Predicts how the compound will be absorbed and distributed in the body. |

| Drug-Likeness | Lipinski's Rule of Five, Veber's Rule | These rules provide a general assessment of whether a compound is likely to be an orally active drug.[23] |

| Toxicity | Ames Mutagenicity, Carcinogenicity | Predicts the potential for the compound to cause genetic mutations or cancer. |

Synthesis of Findings and Future Directions

The culmination of this in silico investigation will be a comprehensive profile of 3-Methyl-2-(3-nitrobenzoyl)pyridine. The molecular docking results will provide insights into its potential to bind to COX-2 and the specific interactions that stabilize the complex. The molecular dynamics simulations will offer a measure of the stability of this binding over time. Finally, the ADMET predictions will give an early indication of its drug-like properties and potential liabilities.

A favorable outcome from this computational workflow would be characterized by:

-

A strong binding affinity to COX-2, comparable to or better than the positive control (Celecoxib).

-

A stable protein-ligand complex in MD simulations, as evidenced by low RMSD and persistent key interactions.

-

A promising ADMET profile, with good predicted oral bioavailability and a low risk of toxicity.

Should 3-Methyl-2-(3-nitrobenzoyl)pyridine demonstrate these characteristics, it would be a strong candidate for synthesis and subsequent in vitro and in vivo validation.

References

- Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.

-

Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved February 10, 2026, from [Link]

-

Bioinformatics Review. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Retrieved February 10, 2026, from [Link]

-

Biology Insights. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved February 10, 2026, from [Link]

-

Biology Insights. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved February 10, 2026, from [Link]

-

Genomics & Informatics Lab. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved February 10, 2026, from [Link]

-

How to... in 3 minutes. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Retrieved February 10, 2026, from [Link]

-

Lan Vu. (2023, August 27). Analyze protein-ligand interactions of docking-based virtual screening results. Medium. Retrieved February 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem. Retrieved February 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3LN1: Structure of celecoxib bound at the COX-2 active site. Retrieved February 10, 2026, from [Link]

-

PDBsum. (n.d.). 3LN1. Retrieved February 10, 2026, from [Link]

-

Protein dynamics. (n.d.). RMSD/RMSF Analysis. Retrieved February 10, 2026, from [Link]

-

Protein-Ligand HOWTO. (n.d.). Molecular Docking. Retrieved February 10, 2026, from [Link]

-

RCSB PDB. (n.d.). 3LN1: Structure of celecoxib bound at the COX-2 active site. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). How do you interpret and analyze molecular docking results?. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). What is the major difference between RMSD and RMSF analysis?. Retrieved February 10, 2026, from [Link]

-

TeachOpenCADD. (n.d.). Analyzing molecular dynamics simulations. Retrieved February 10, 2026, from [Link]

-

The Galaxy Project. (2019, June 3). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Galaxy Training. Retrieved February 10, 2026, from [Link]

-

Vitalis Mbayo, Vincent A. Obakachi, Penny P. Govender, & Krishna K. Govender. (n.d.). Re-docking validation of celecoxib in COX-2 (PDB ID: 3LN1) shows near-perfect alignment of native (green) and re-docked (magenta) poses in the binding pocket, with an RMSD of 0.11 Å. ResearchGate. Retrieved February 10, 2026, from [Link]

-

wwPDB. (n.d.). PDB Entry - 3LN1. Retrieved February 10, 2026, from [Link]

-

RCSB PDB. (2010). 3LN1: Structure of celecoxib bound at the COX-2 active site. [Link]

-

ADMETlab 3.0. (2024). ADMETlab 3.0. [Link]

-

SwissADME. (n.d.). SwissADME. [Link]

-

GROMACS. (n.d.). GROMACS. [Link]

- Huang, S. Y., & Zou, X. (2010). Inclusion of solvation and entropy in the knowledge-based scoring function for protein-ligand interactions.

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved February 10, 2026, from [Link]

-

Dr. Jyoti Bala. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. Retrieved February 10, 2026, from [Link]

-

Scribd. (2024, August 4). SwissADME. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). Display of post-docking analysis and ligand–protein interactions. Retrieved February 10, 2026, from [Link]

-

The Bioinformatics Coach. (2020, September 1). How to use SwissADME?. YouTube. Retrieved February 10, 2026, from [Link]

- Dong, J., Wang, N. N., Yao, Z. J., Zhang, L., Cheng, Y., Ouyang, D., ... & Hou, T. J. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic acids research, 52(W1), W633–W640.

-

Bioinformatics Online. (2025, March 12). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube. Retrieved February 10, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). celecoxib. Retrieved February 10, 2026, from [Link]

-

GitHub. (n.d.). gregory-kyro/molecular_dynamics_analyses. Retrieved February 10, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Celecoxib. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (2025, September 20). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Retrieved February 10, 2026, from [Link]

-

admetSAR 3.0. (2023, June 28). Tutorial. Retrieved February 10, 2026, from [Link]

-

Bioinformatics Insights. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved February 10, 2026, from [Link]

-

MGLTools. (n.d.). MGLTools. Retrieved February 10, 2026, from [Link]

Sources

- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 2. rcsb.org [rcsb.org]

- 3. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bioinformaticsreview.com [bioinformaticsreview.com]

- 5. GIL [genomatics.net]

- 6. youtube.com [youtube.com]

- 7. rcsb.org [rcsb.org]

- 8. wwPDB: pdb_00003ln1 [wwpdb.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wisdomlib.org [wisdomlib.org]

- 15. researchgate.net [researchgate.net]

- 16. Celecoxib [webbook.nist.gov]

- 17. GROMACS Tutorials [mdtutorials.com]

- 18. researchgate.net [researchgate.net]

- 19. RMSD/RMSF Analysis | BioChemCoRe 2018 [ctlee.github.io]

- 20. academic.oup.com [academic.oup.com]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for the Evaluation of 3-Methyl-2-(3-nitrobenzoyl)pyridine in Kinase Assays

Abstract

The discovery and characterization of novel kinase inhibitors are pivotal in the advancement of targeted therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel investigational compound, exemplified by 3-Methyl-2-(3-nitrobenzoyl)pyridine, for its potential as a kinase inhibitor. We will detail a strategic workflow, from initial compound handling and solubility assessment to primary screening, dose-response analysis, and preliminary mechanism of action studies. The protocols herein are designed to be self-validating, incorporating essential controls and data analysis practices to ensure scientific rigor. This guide emphasizes the rationale behind experimental choices and provides a framework adaptable to various kinase targets and assay platforms.

Introduction: The Quest for Specific Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a significant class of drug targets.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[2][3] Consequently, the identification of small molecules that can selectively modulate kinase function is a cornerstone of modern drug discovery.[1][4] The journey from a novel chemical entity to a validated kinase inhibitor is a multi-step process requiring robust and reliable in vitro assays.[1]

This application note uses 3-Methyl-2-(3-nitrobenzoyl)pyridine as an investigational compound to illustrate a comprehensive workflow for kinase inhibitor profiling. The principles and protocols described are broadly applicable to any novel small molecule. We will navigate the critical steps of compound characterization, assay selection, and data interpretation, providing the user with a solid foundation for their kinase inhibitor discovery program.

Pre-Assay Compound Management: The Foundation of Reliable Data

Before embarking on any biological assay, a thorough characterization of the investigational compound's physicochemical properties is paramount. Inconsistent compound solubility or stability can lead to misleading results and a significant waste of resources.

Solubility Assessment

A critical first step is to determine the solubility of 3-Methyl-2-(3-nitrobenzoyl)pyridine in aqueous buffers commonly used for kinase assays.

Protocol: Kinetic Solubility Assessment

-

Prepare a high-concentration stock solution of 3-Methyl-2-(3-nitrobenzoyl)pyridine (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serially dilute the stock solution in a clear 96-well plate with the chosen kinase assay buffer to create a range of concentrations (e.g., 1 µM to 100 µM).

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit. It is advisable to work at concentrations well below this limit to avoid compound precipitation in the assay.

Stock Solution Preparation and Storage

For consistent results, proper handling of the compound stock solution is essential.

-

Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in high-purity DMSO. Ensure the compound is fully dissolved.

-

Aliquoting: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.

-

Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare intermediate dilutions in DMSO before further dilution in aqueous assay buffer. The final DMSO concentration in the kinase assay should be kept low (typically ≤ 1%) to minimize its effect on enzyme activity.[5]

Selecting the Appropriate Kinase Assay Platform

A variety of assay formats are available for measuring kinase activity, each with its own advantages and disadvantages.[1] The choice of platform will depend on the specific kinase, the desired throughput, and the available instrumentation.

| Assay Technology | Principle | Advantages | Considerations |

| Luminescence-Based (e.g., Kinase-Glo®) | Measures the depletion of ATP, the universal co-substrate for kinases.[6][7][8][9] | Universal for all ATP-dependent kinases, simple "add-mix-read" format, high sensitivity, and good Z'-factor values.[6][8] | Indirect measurement of kinase activity; potential for interference from compounds that affect luciferase or ATP.[10] |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that binds to the kinase.[11][12][13][14] | Homogeneous format, suitable for high-throughput screening (HTS).[12][14] Can be configured as a competitive binding assay.[15] | Requires a suitable fluorescent tracer for each kinase; potential for interference from fluorescent compounds. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., HTRF®) | Measures the FRET between a donor and an acceptor fluorophore, typically on a substrate and an anti-phospho antibody.[16][17][18][19] | Homogeneous, highly sensitive, and robust with reduced background fluorescence.[18][19] | Requires specific antibodies and labeled substrates; potential for interference from compounds that affect FRET. |

| AlphaScreen®/AlphaLISA® | A bead-based proximity assay where phosphorylation of a substrate brings donor and acceptor beads together, generating a luminescent signal.[20][21][22] | Highly sensitive and versatile, can be used for various substrate types.[20] | Light-sensitive reagents; potential for interference from singlet oxygen quenchers. |

| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[4][5] | Direct and highly sensitive measurement of phosphorylation.[5] Considered a "gold standard" for validating hits.[4] | Requires handling of radioactive materials and specialized equipment; not easily adaptable to HTS. |

For initial screening of a novel compound like 3-Methyl-2-(3-nitrobenzoyl)pyridine, a luminescence-based assay such as Kinase-Glo® is often a good starting point due to its universality and simple workflow.[6][7]

Primary Screening: Identifying Potential Kinase Hits

The initial step in characterizing the biological activity of 3-Methyl-2-(3-nitrobenzoyl)pyridine is to perform a single-concentration screen against a panel of kinases. This will identify potential "hits" for further investigation.

Protocol: Single-Point Kinase Inhibition Screen using a Luminescence-Based Assay

This protocol is a general guideline and should be optimized for each specific kinase.

-

Reagent Preparation:

-

Prepare the kinase reaction buffer as recommended by the enzyme supplier.

-

Prepare a solution of the kinase at 2X the final desired concentration in the reaction buffer.

-

Prepare a solution of the kinase substrate and ATP at 2X the final desired concentration in the reaction buffer. The ATP concentration should ideally be at or near the Km for each kinase to facilitate the identification of ATP-competitive inhibitors.[23]

-

Prepare a 2X solution of 3-Methyl-2-(3-nitrobenzoyl)pyridine in the reaction buffer (e.g., for a final concentration of 10 µM).

-

Prepare positive control (a known inhibitor for the kinase) and negative control (DMSO vehicle) solutions at 2X the final concentration.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the 2X investigational compound, positive control, or negative control solution.

-

Add 5 µL of the 2X kinase solution to all wells.

-

Incubate for 15 minutes at room temperature to allow the compound to interact with the kinase.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes). The reaction should be within the linear range of the assay.[23]

-

-

Signal Detection (e.g., using Kinase-Glo®):

-

Equilibrate the Kinase-Glo® reagent to room temperature.

-

Add 20 µL of the Kinase-Glo® reagent to each well.

-

Mix briefly on a plate shaker.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

-

Hit Confirmation and Potency Determination (IC₅₀)

Any "hits" identified in the primary screen (e.g., >50% inhibition) should be confirmed, and their potency determined by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol: IC₅₀ Determination

-

Prepare a serial dilution of 3-Methyl-2-(3-nitrobenzoyl)pyridine in DMSO. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is common.

-

Perform the kinase assay as described in section 4, but instead of a single concentration, use the serial dilution of the investigational compound.

-

Plot the percent inhibition as a function of the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Example IC₅₀ Data Table:

| Kinase Target | IC₅₀ (µM) |

| Kinase A | 1.2 |

| Kinase B | > 50 |

| Kinase C | 8.5 |

Unveiling the Mechanism of Action (MoA)

Understanding how a compound inhibits a kinase is crucial for its development. One of the most common initial MoA studies is to determine if the inhibitor is competitive with ATP.

ATP Competition Assay

This assay is performed by measuring the IC₅₀ of the investigational compound at different ATP concentrations.

-

Principle: If the compound is an ATP-competitive inhibitor, its apparent IC₅₀ will increase as the concentration of ATP in the assay increases. This is because more ATP is present to compete with the inhibitor for binding to the kinase's active site.

-

Procedure: Determine the IC₅₀ of 3-Methyl-2-(3-nitrobenzoyl)pyridine at a low ATP concentration (e.g., the Km of ATP) and at a high ATP concentration (e.g., 10x Km or higher).

-

Interpretation: A significant rightward shift in the dose-response curve at the higher ATP concentration indicates an ATP-competitive mechanism of action.

Caption: ATP Competition Mechanism

Assessing Inhibitor Selectivity

An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity.[1] Therefore, it is essential to profile promising "hits" against a broad panel of kinases.

Kinase Selectivity Profiling:

-

Screen 3-Methyl-2-(3-nitrobenzoyl)pyridine at a single, high concentration (e.g., 10 µM) against a large, diverse panel of kinases (e.g., a kinome-wide panel).

-

For any kinases that show significant inhibition, determine the IC₅₀ value.

-

The results will provide a selectivity profile for the compound.

Example Selectivity Data Table:

| Kinase | % Inhibition at 10 µM | IC₅₀ (µM) |

| Target Kinase A | 95% | 1.2 |

| Kinase D | 75% | 5.8 |

| Kinase E | 45% | > 20 |

| Kinase F | 12% | > 50 |

Data Integrity and Assay Controls

To ensure the validity of the generated data, appropriate controls must be included in every assay.

-

Negative Control (0% Inhibition): Typically contains the kinase, substrate, ATP, and the same concentration of DMSO as the test wells. This represents the uninhibited kinase activity.

-

Positive Control (100% Inhibition): Contains the kinase, substrate, ATP, DMSO, and a known, potent inhibitor for the target kinase. This defines the baseline for full inhibition.

-

Z'-Factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay that is suitable for HTS.

Conclusion

The evaluation of a novel compound, such as 3-Methyl-2-(3-nitrobenzoyl)pyridine, for kinase inhibitory activity is a systematic process that requires careful planning and execution. By following the workflow outlined in this application note—from meticulous pre-assay compound management to robust primary and secondary screening, and initial mechanism of action studies—researchers can confidently identify and characterize promising new kinase inhibitors. The use of appropriate controls and the selection of a suitable assay platform are critical for generating high-quality, reproducible data, thereby accelerating the path of drug discovery.

References

-

Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

-

Tyrosine kinase activity in AlphaScreen mode. BMG Labtech. [Link]

-

Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

-

Principle of the AlphaScreen kinase assay. ResearchGate. [Link]

-

A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Biocompare. [Link]

-

Fluorescence Polarization Detection. BMG LABTECH. [Link]

-

AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PMC. [Link]

-

Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]

-

Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn 2+ complex. RSC Publishing. [Link]

-

Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

-

Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

-

Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. [Link]

-

Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. PMC. [Link]

-

High affinity targets of protein kinase inhibitors have similar residues at the positions energetically important for binding. PubMed. [Link]

-

PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity. PubMed. [Link]

-

Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI. [Link]

-

CAS No : 429659-01-8 | Product Name : Ethyl 3-[[4-(Methylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate. Pharmaffiliates. [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [Link]

-

Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. [Link]

-

N-(4-(Methylamino)-3-nitrobenzoyl)-N-2-pyridinyl-beta-alanine ethyl ester. PubChem. [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 3. hammer.purdue.edu [hammer.purdue.edu]

- 4. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]

- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. promega.com [promega.com]

- 9. Promega Kinase-Glo™ Luminescent Kinase Assay | Fisher Scientific [fishersci.ca]

- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]

- 16. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]

- 17. revvity.com [revvity.com]

- 18. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Alpha Kinase Assays | Revvity [revvity.co.jp]

- 21. bmglabtech.com [bmglabtech.com]

- 22. researchgate.net [researchgate.net]

- 23. application.wiley-vch.de [application.wiley-vch.de]

Application Note: Asymmetric Synthesis of Chiral Pyridine Derivatives

Executive Summary: The "Flatland" Challenge

Pyridine rings are the single most common heteroaromatic motif in FDA-approved drugs. However, their inherent planarity (the "Flatland" problem) limits the available chemical space for drug binding. Introducing chirality directly onto the pyridine scaffold—specifically at the

This guide moves beyond simple reductions (piperidines) and focuses on retaining the aromatic core while installing chiral substituents. We present three orthogonal, field-validated protocols:

-

Ni-Catalyzed Reductive Cross-Coupling: For coupling halides with electrophiles.[1][2]

-

Enantioselective Minisci Reaction: For radical alkylation of the pyridine base.

-

Rare-Earth Catalyzed C–H Addition: For atom-economic hydroalkylation of alkenes.

Methodology 1: Ni-Catalyzed Asymmetric Reductive Cross-Coupling

Best for: Installing alkyl groups from benzylic or

Mechanistic Rationale

Traditional cross-couplings (Suzuki/Negishi) require pre-formed organometallics, which are often unstable or difficult to make chiral. This protocol uses reductive cross-coupling , where a Ni(0) catalyst cycles between an aryl halide (the pyridine) and an alkyl electrophile (the chiral source) using a stoichiometric reductant (

-

The Key: The enantioselectivity is determined during the radical recombination step at the Nickel center, controlled by chiral Bis-oxazoline (BiOx) ligands.

-

Why it works: The mechanism involves the formation of a transient alkyl radical from the alkyl halide, which is captured by a chiral

species.

Protocol: Coupling of 2-Iodopyridine with -Chloronitriles

Reagents:

-

Substrate A: 2-Iodopyridine (1.0 equiv)

-

Substrate B:

-Chloronitrile (1.5 equiv) -

Catalyst:

(10 mol%) -

Ligand: (S,S)-4-Heptyl-BiOx (12 mol%)

-

Reductant:

powder (3.0 equiv, activated) -

Solvent: THF (0.5 M)

Step-by-Step Workflow:

-

Ligand Complexation (Glovebox): In a vial, mix

and the BiOx ligand in THF. Stir for 30 minutes until the solution turns a deep green/blue, indicating complex formation. -

Activation: Add the activated

powder to the catalyst solution. -

Substrate Addition: Add 2-iodopyridine and the

-chloronitrile. -

Reaction: Seal the vial and stir vigorously at room temperature (

) for 12–24 hours. Note: Vigorous stirring is critical to keep the heterogeneous reductant suspended. -

Quench: Remove from glovebox. Dilute with EtOAc and quench with 1M HCl (aq).

-

Purification: Extract, dry (

), and purify via silica gel chromatography.

Visualization: Reductive Coupling Workflow

Caption: Workflow for Ni-catalyzed reductive cross-coupling. Anaerobic conditions are strictly required until the quench step.

Methodology 2: Enantioselective Minisci-Type Alkylation

Best for: Direct functionalization of native pyridines without pre-halogenation.

Mechanistic Rationale

The classic Minisci reaction uses radical addition to a protonated pyridine.[3] Historically, this lacked stereocontrol. The breakthrough by the Phipps Group utilizes a Chiral Phosphoric Acid (CPA) .

-

Dual Activation: The CPA protonates the pyridine (making it electrophilic) and hydrogen-bonds with the incoming radical precursor (an amide or amine).

-

The "Handshake": This bifunctional interaction creates a rigid chiral pocket, forcing the radical to attack from a specific face.

Protocol: CPA-Catalyzed Alkylation

Reagents:

-

Substrate: Pyridine derivative (1.0 equiv)

-

Radical Precursor: N-Acyl amino acid derivative (e.g., N-Ac-Valine)

-

Catalyst: (R)-TRIP or substituted BINOL-phosphoric acid (5-10 mol%)

-

Oxidant:

(Persulfate) or Photoredox catalyst (Ir-based) + Blue LED -

Solvent:

or Benzene

Step-by-Step Workflow:

-

Setup: In a borosilicate vial, combine the pyridine, radical precursor, and CPA catalyst.

-

Acidification: Ensure the pyridine is protonated. If the CPA is not acidic enough, a stoichiometric achiral acid (TFA) may be needed, but the CPA must remain the chiral counterion.

-

Radical Generation (Thermal Method): Add persulfate oxidant. Heat to

. -

Radical Generation (Photochemical Method): Add Ir-photocatalyst (1 mol%). Irradiate with Blue LEDs (450 nm) at RT.

-

Monitoring: Monitor consumption of the pyridine by LC-MS.

-

Workup: Basify with sat.

(critical to free the pyridine base) and extract with DCM.

Visualization: CPA Bifunctional Mechanism

Caption: The CPA acts as a bifunctional scaffold, protonating the pyridine while orienting the incoming radical via Hydrogen bonding.[4][5][6][7]

Methodology 3: Rare-Earth Catalyzed C–H Addition to Alkenes

Best for: Atom-economic synthesis (100% atom efficiency) and installing large alkyl chains.

Mechanistic Rationale

This method, pioneered by the Hou Group , utilizes half-sandwich Scandium (Sc) or Lutetium (Lu) complexes. Unlike late transition metals, these Rare-Earth catalysts activate the pyridine C–H bond via

-

Selectivity: The bulky chiral ligand (typically a cyclopentadienyl-ligated binaphthyl) dictates the enantioselectivity during the alkene insertion step.

Protocol: Sc-Catalyzed C-H Alkylation

Reagents:

-

Substrate: Pyridine (1.0 equiv)

-

Alkene: 1-Alkene (e.g., styrene or aliphatic alkene) (1.2 equiv)

-

Catalyst: Chiral Half-Sandwich Scandium Complex (5 mol%)

-

Solvent: Toluene

Step-by-Step Workflow:

-

Catalyst Prep: This reaction is extremely water-sensitive. All reagents must be dried over

or molecular sieves. -

Mixing: In a glovebox, dissolve the Sc-catalyst in toluene.

-

Addition: Add the pyridine and alkene.

-

Reaction: Heat to

in a sealed tube for 2-6 hours. -

Quench: Open to air and add wet ether.

-

Purification: Flash chromatography on silica (neutralized with

to prevent streaking).

Comparative Data & Troubleshooting

Method Selection Matrix

| Feature | Ni-Reductive Coupling | CPA-Minisci | Rare-Earth C-H |

| Pre-functionalization | Required (Halide) | None (Native C-H) | None (Native C-H) |

| Chiral Source | Ligand (BiOx) | Catalyst (CPA) | Catalyst (Sc-complex) |

| Substrate Scope | Broad (tolerant of polar groups) | Basic heterocycles only | Pyridines/Alkenes |

| Main Limitation | Requires glovebox/reductant | Regiocontrol can be tricky | Moisture sensitivity |

| Atom Economy | Low (Stoichiometric waste) | Moderate | High (100%) |

"Senior Scientist" Optimization Tips

-

Ligand Sensitivity (Ni-Method): The BiOx ligands are sensitive to steric bulk on the pyridine at the ortho position relative to the halide. If your yield is low (<40%), switch to a Pyrox ligand or increase catalyst loading to 15 mol%.

-

Radical Lifetime (Minisci): If you observe low conversion in the Minisci reaction, the radical is likely quenching before reacting. Slow addition of the oxidant (syringe pump over 4 hours) often boosts yield by maintaining a low steady-state concentration of radicals.

-

Moisture (Rare-Earth): Scandium catalysts are "dead" upon contact with moisture. If the reaction solution turns cloudy immediately, your solvent is wet. Re-distill toluene over Sodium/Benzophenone.

References

-

Reisman, S. E., et al. (2017). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling to Access 1,1-Diarylalkanes.[8] Journal of the American Chemical Society.[5]

-

Phipps, R. J., et al. (2018).[6] Catalytic enantioselective Minisci-type addition to heteroarenes.[6][9] Science.[6]

-

Phipps, R. J., et al. (2020). A Computational and Experimental Investigation of the Origin of Selectivity in the Chiral Phosphoric Acid Catalyzed Enantioselective Minisci Reaction. Journal of the American Chemical Society.[5]

-

Hou, Z., et al. (2022/2025).[5][7] Enantioselective C–H Bond Addition of Pyridines to Alkenes Catalyzed by Chiral Half-Sandwich Rare-Earth Complexes.[7] Journal of the American Chemical Society.[5] [7]

-

Doyle, A. G., et al. (2017). Nickel-Catalyzed Enantioselective Reductive Cross-Coupling of Styrenyl Aziridines.[10] Journal of the American Chemical Society.[5]

Sources

- 1. Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

Application Notes and Protocols for the Crystallization of Substituted Pyridines

Introduction: The Critical Role of Crystalline Form in Substituted Pyridine Development

Substituted pyridines are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The pyridine ring, with its nitrogen heteroatom, imparts unique electronic and hydrogen bonding capabilities, influencing the molecule's bioactivity and material properties.[1][4] However, the ultimate efficacy and performance of a substituted pyridine often hinge on its solid-state form. Crystallization, the process of forming a well-ordered, three-dimensional lattice, is paramount for controlling critical attributes such as purity, stability, solubility, and bioavailability.[5][6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of crystallization techniques tailored for substituted pyridines. Moving beyond a simple recitation of methods, this document delves into the underlying principles, offering field-proven insights to navigate the often-complex landscape of pyridine crystallization. We will explore the causality behind experimental choices, empowering the researcher to develop robust and reproducible crystallization protocols.

I. Foundational Principles: Understanding the Crystallization of Substituted Pyridines

The crystallization of substituted pyridines is governed by a delicate interplay of intermolecular forces. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while substituents can introduce a variety of other interactions, including hydrogen bond donation, π-π stacking, and halogen bonding.[8][9][10] The nature and position of these substituents significantly influence the molecule's polarity, solubility, and ultimately, its ability to form a stable crystal lattice.[11][12] For instance, the presence of hydrogen-bonding groups can either facilitate or hinder crystallization depending on the solvent environment.[13]

A key consideration is the potential for polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.[14] The choice of crystallization method and solvent can profoundly impact which polymorph is obtained. Furthermore, the basicity of the pyridine nitrogen (with a typical pKa between 5 and 6) makes pH a critical parameter, influencing the ionization state of the molecule and its interactions.[15][16]

II. Strategic Selection of Crystallization Techniques

There is no single "magic bullet" for crystallizing substituted pyridines. The optimal technique depends on the compound's specific properties, including its solubility profile, thermal stability, and the quantity of material available. Below, we detail the most effective methods, providing both the "how" and the "why."

A. Slow Evaporation: The Workhorse of Crystallization

Slow evaporation is often the simplest and most common starting point for crystallization.[17][18] The principle is straightforward: as the solvent slowly evaporates from a near-saturated solution, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.[19]

Protocol for Slow Evaporation:

-

Solvent Selection: Choose a solvent in which the substituted pyridine is moderately soluble. A solvent that is too effective will result in a supersaturated solution that is difficult to crystallize, while a poor solvent will not dissolve enough material.[13] Refer to Table 1 for guidance on solvent selection.

-

Dissolution: Prepare a near-saturated solution of the compound in the chosen solvent. This can be done at room temperature or with gentle heating if necessary. Ensure all solid material is dissolved.[18]

-

Setup: Transfer the solution to a clean vial or small flask. To control the evaporation rate, cover the container with a cap that has a small hole, or use parafilm with a few needle punctures.[18][20] A slower evaporation rate generally leads to higher quality crystals.[21]

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over hours to weeks.[19][22]

Causality: The slow rate of solvent removal is crucial for allowing the molecules to orient themselves correctly into a well-ordered crystal lattice. Rapid evaporation often leads to the formation of amorphous solids or very small, poorly defined crystals.[23]

B. Vapor Diffusion: Precision for Milligram Quantities

Vapor diffusion is a highly successful technique, particularly when working with small amounts of material.[13][17][22] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, gradually reducing its solubility and inducing crystallization.[19]

Protocol for Vapor Diffusion (Sitting Drop Method):

-

Solution Preparation: Dissolve the substituted pyridine in a small volume of a "good" solvent (one in which it is highly soluble) in a small, open vial or on a depression slide.[13][24]

-

Anti-Solvent Reservoir: Place this inner vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of a volatile anti-solvent.[13][19]

-

Diffusion: Seal the outer container and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution containing the compound, causing it to become less soluble and crystallize.[19][22]

Causality: This method provides exquisite control over the rate of supersaturation. The slow diffusion of the anti-solvent ensures a gradual decrease in solubility, promoting the growth of large, well-defined single crystals.[19] Placing the setup in a refrigerator can further slow down the diffusion process for even better results.[13]

C. Slow Cooling Crystallization: Leveraging Temperature-Dependent Solubility

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[17][25] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and the compound to crystallize out.

Protocol for Slow Cooling:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[25]

-

Hot Dissolution: Prepare a saturated solution of the compound in the chosen solvent by heating the mixture until all the solid dissolves.[25]

-

Slow Cooling: Remove the solution from the heat source and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container.[23][25]

-

Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize crystal yield.[25]

Causality: The gradual decrease in temperature slowly reduces the solubility of the compound, leading to a controlled crystallization process. Rapid cooling should be avoided as it can lead to the formation of small, impure crystals.[23][25]

D. Anti-Solvent Addition: A Controlled Precipitation

In this method, a "poor" solvent (anti-solvent) is slowly added to a solution of the compound in a "good" solvent to induce crystallization.[25]

Protocol for Anti-Solvent Addition:

-

Dissolution: Dissolve the substituted pyridine in a minimal amount of a good solvent.

-

Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).[25]

-

Re-dissolution: Add a few drops of the good solvent back into the solution until the turbidity just disappears.[25]

-

Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time.[25]

Causality: The addition of the anti-solvent reduces the overall solvency of the system, forcing the compound out of solution. The slow, controlled addition is key to promoting crystal growth rather than amorphous precipitation.

III. Critical Parameters and Troubleshooting

Success in crystallization often lies in the careful control of several key parameters.

Solvent Selection: The Primary Determinant

The choice of solvent is arguably the most critical factor in a crystallization experiment.[13] A good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities.

Table 1: Recommended Solvent Systems for Substituted Pyridine Crystallization

| Solvent Class | Examples | Suitability and Considerations |

| Alcohols | Ethanol, Methanol | Good for many pyridines due to hydrogen bonding capabilities. Can be used in slow cooling and anti-solvent methods.[25] |

| Halogenated | Dichloromethane, Chloroform | Often yield suitable crystals by slow evaporation, but their volatility can sometimes lead to rapid crystallization and poor crystal quality.[13] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Useful as anti-solvents in vapor diffusion and anti-solvent addition methods.[13][17] |

| Aromatics | Toluene, Benzene | Can promote crystallization through π-π stacking interactions. Toluene is generally preferred over the more hazardous benzene.[13] |

| Esters | Ethyl acetate | A good general-purpose solvent for organic compounds.[13] |

| Nitriles | Acetonitrile | A polar aprotic solvent that can be effective for certain substituted pyridines.[26] |

| Water | Can be a good solvent for highly polar or ionizable pyridines. The pH of the aqueous solution is a critical factor.[15][27] | |

| Mixed Solvents | e.g., Ethanol/Water, Hexane/Ethyl Acetate | Allows for fine-tuning of the solvent properties to achieve moderate solubility.[18] |

Expert Tip: When using a two-solvent system for slow evaporation, choose solvents with different boiling points. The more volatile solvent should be the one in which the compound is more soluble.[18]

The Influence of pH

For substituted pyridines with acidic or basic functionalities, pH can dramatically affect solubility and the solid form obtained.[15] It is crucial to control and document the pH of the crystallization medium, especially in aqueous systems. Adjusting the pH can be a powerful tool to induce crystallization or to target a specific polymorph or salt form.[15][28]

Troubleshooting Common Crystallization Challenges

Table 2: Troubleshooting Guide for Substituted Pyridine Crystallization

| Problem | Potential Cause | Suggested Solution |

| No Crystals Form | Solution is not supersaturated (too much solvent). | Slowly evaporate some of the solvent. If that fails, remove all solvent and try a different solvent system.[23] |

| Nucleation is inhibited. | Try scratching the inside of the vial with a glass rod to create nucleation sites. Add a seed crystal if available.[29] | |

| Oiling Out | The solution is too supersaturated, or the cooling rate is too fast. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[23][29] |

| Formation of Fine Powder | Crystallization occurred too rapidly. | Use a less volatile solvent for slow evaporation, or slow down the cooling rate. Consider using vapor diffusion for more controlled crystallization.[23][25] |

| Low Yield | Too much solvent was used, leaving a significant amount of compound in the mother liquor. | Concentrate the mother liquor to obtain a second crop of crystals. Optimize the initial solvent volume in subsequent experiments.[23][25] |

IV. Advanced Technique: Co-crystallization

For substituted pyridines that are particularly difficult to crystallize, co-crystallization can be a powerful strategy.[5][6][8] This involves crystallizing the target molecule with a second, benign molecule (a "coformer") to form a new crystalline solid with improved properties.[7] The pyridine nitrogen is an excellent hydrogen bond acceptor, making it well-suited for forming co-crystals with coformers that are hydrogen bond donors, such as carboxylic acids.[6][9][10]

Protocol for Co-crystal Screening by Slow Evaporation:

-

Coformer Selection: Choose a pharmaceutically acceptable coformer that is likely to form strong intermolecular interactions (e.g., hydrogen bonds) with your substituted pyridine.

-

Stoichiometric Dissolution: Dissolve stoichiometric amounts (e.g., 1:1 or 1:2 molar ratio) of the substituted pyridine and the coformer in a common solvent.[6]

-

Slow Evaporation: Allow the solvent to evaporate slowly as described in the slow evaporation protocol.

V. Visualizing the Workflow: A Decision Tree for Method Selection

The following diagram provides a logical workflow for selecting an appropriate crystallization technique for a substituted pyridine.

Sources

- 1. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridine synthesis [organic-chemistry.org]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications [apb.tbzmed.ac.ir]

- 7. mdpi.com [mdpi.com]

- 8. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - ProQuest [proquest.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Tips & Tricks [chem.rochester.edu]

- 12. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 13. unifr.ch [unifr.ch]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 18. Slow Evaporation Method [people.chem.umass.edu]

- 19. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 20. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 21. imserc.northwestern.edu [imserc.northwestern.edu]

- 22. depts.washington.edu [depts.washington.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. journals.iucr.org [journals.iucr.org]

- 25. benchchem.com [benchchem.com]

- 26. mdpi.com [mdpi.com]

- 27. Reagents & Solvents [chem.rochester.edu]

- 28. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Hindered Pyridine Substrates

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet often temperamental transformation. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting advice to help you navigate the complexities of coupling sterically encumbered pyridines.

The Challenge: Why Are Hindered Pyridines So Difficult?

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild reaction conditions.[1] However, its efficiency can be dramatically reduced when dealing with sterically hindered substrates, particularly those involving pyridine rings. The difficulties arise from a confluence of factors:

-

Steric Hindrance: Large groups flanking the reaction site on either the pyridine halide or the boronic acid partner can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] This steric clash increases the activation energy of these steps, slowing down the reaction or preventing it altogether.

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst.[4][5] This coordination can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalytic cycle.[6] This issue is exacerbated in hindered systems where the desired reaction pathway is already slowed.

-

Slow Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be sluggish, especially with electron-deficient heteroaryl boron compounds.[4][5] This slow step can open the door to competing side reactions.

-

Substrate Instability: Pyridine boronic acids, particularly 2-pyridyl derivatives, are known for their instability and propensity for protodeboronation (hydrolysis of the C-B bond).[6][7][8] This decomposition pathway becomes more competitive when the desired coupling reaction is slow.

This guide will provide a structured approach to overcoming these challenges through logical troubleshooting and optimization of your reaction conditions.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address the common issues encountered when working with hindered pyridine substrates in Suzuki couplings.

Question 1: My reaction is giving a very low yield, or isn't working at all. Where do I start?

Answer: A low or non-existent yield is the most common problem and often points to a fundamental issue with one or more of the core reaction components. A systematic approach to troubleshooting is crucial.

Initial Diagnosis: The "Big Three" - Catalyst, Base, and Solvent

Think of these three components as the pillars of your reaction. An issue with any one of them can lead to failure.

-

Catalyst System (Palladium Source & Ligand): For hindered substrates, standard catalysts like Pd(PPh₃)₄ are often insufficient.[9] The key is to use a catalyst system that is both highly active and resistant to inhibition by the pyridine nitrogen.

-

The Power of Bulky, Electron-Rich Ligands: The development of specialized phosphine ligands has revolutionized the coupling of challenging substrates.[2] Ligands from the Buchwald (e.g., XPhos, SPhos) and Fu (e.g., P(t-Bu)₃) groups are designed to be both sterically bulky and electron-rich.[10][11]

-

Why they work: The bulkiness of these ligands promotes the formation of a monoligated, highly reactive L₁Pd(0) species, which is crucial for efficient oxidative addition.[2] The electron-rich nature of the phosphine increases the electron density on the palladium center, which in turn facilitates the oxidative addition step with less reactive aryl chlorides.[12] The steric bulk also helps to prevent the pyridine nitrogen from binding to and deactivating the catalyst.[4]

-

-

N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for challenging Suzuki couplings.[13] They are strong sigma-donors and can form very stable complexes with palladium, leading to robust and highly active catalysts.

-

-

Base Selection: The base plays a critical role in the Suzuki coupling. It activates the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[13][14][15] For hindered systems, the choice of base is even more critical.

-

Stronger Bases are Often Better: While weaker bases like Na₂CO₃ or K₂CO₃ are common in standard Suzuki reactions, they may not be effective enough for hindered couplings.[16] Stronger, non-nucleophilic bases like K₃PO₄ are frequently the base of choice for these challenging transformations.[2][4]

-

Anhydrous Conditions: In cases where protodeboronation is a significant issue, using an anhydrous base like powdered KF or CsF can be beneficial.[13][16]

-

-

Solvent System: The solvent not only dissolves the reactants but also influences the solubility of the base and the stability of the catalytic species.[17]

-

Aprotic Polar Solvents: Solvents like dioxane , THF , and toluene are commonly used.[9][18] They are generally good at dissolving the organic substrates and the palladium complexes.

-

The Role of Water: Often, a small amount of water is added to the reaction mixture.[6][18] Water can help to dissolve inorganic bases like K₃PO₄ and can also play a role in the catalytic cycle. However, excessive water can promote protodeboronation of the boronic acid.[18] A typical ratio is around 10-20% water in the solvent mixture.[18]

-

Question 2: I'm seeing a lot of side products. What are they and how can I minimize them?

Answer: The two most common side reactions in Suzuki couplings, especially with sensitive substrates, are homocoupling and protodeboronation.

1. Homocoupling: The Unwanted Dimer

Homocoupling is the self-coupling of two boronic acid molecules to form a biaryl byproduct.[6] This is often promoted by the presence of oxygen or Pd(II) species, which can arise from an inefficiently reduced Pd(II) precatalyst.[4][6]

Minimization Strategies:

-

Thorough Degassing: Oxygen is a known promoter of homocoupling.[6] It is crucial to thoroughly degas your reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

-

Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), which require in-situ reduction.[6]

-

Ligand Choice: Bulky ligands can sterically disfavor the formation of the intermediates required for homocoupling.[16]

2. Protodeboronation: The Lost Boronic Acid

Protodeboronation is the hydrolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[4] This is a particularly prevalent issue with heteroaryl boronic acids.[7]

Minimization Strategies:

-

Use More Stable Boronic Acid Derivatives: Instead of the free boronic acid, consider using more stable derivatives like pinacol esters (Bpin) or MIDA boronates.[3] These are generally more resistant to hydrolysis.

-

Anhydrous Conditions: As mentioned earlier, running the reaction under anhydrous conditions with a base like K₃PO₄ or CsF can significantly reduce protodeboronation.[16]

-

Control the Temperature: Higher temperatures can accelerate the rate of protodeboronation.[19] While heat is often necessary to drive the desired reaction, excessive temperatures should be avoided.

Question 3: My hindered pyridine halide seems unreactive. How can I push the reaction forward?

Answer: The unreactivity of the pyridine halide is often due to a slow oxidative addition step. This is particularly true for less reactive chloro-pyridines.[3][9][12]

Strategies to Promote Oxidative Addition:

-

Highly Active Catalyst Systems: This is where the choice of ligand is paramount. The aforementioned Buchwald and Fu-type ligands are specifically designed to facilitate the oxidative addition of challenging substrates like aryl chlorides.[2][10][11]

-

Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.[4] However, this must be balanced against the potential for increased side reactions.

-

Choice of Halide: The reactivity of the halide follows the trend I > Br > Cl.[3] If possible, using the bromo- or iodo-pyridine analogue will result in a much faster oxidative addition.

Data Presentation: A Comparative Look at Key Reaction Parameters

The following tables summarize key data to aid in the selection of optimal reaction conditions.

Table 1: Recommended Catalyst Systems for Hindered Pyridine Suzuki Couplings

| Catalyst Precursor | Recommended Ligand(s) | Target Substrate | Key Advantages |

| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos | Hindered aryl chlorides, bromides | High activity, broad scope, good for sterically demanding couplings.[2][10] |

| Pd(OAc)₂ | P(t-Bu)₃ | Aryl chlorides | Highly active for less reactive electrophiles. |

| PdCl₂(dppf) | (none) | Aryl bromides, iodides | A good starting point, but may not be sufficient for highly hindered systems. |

Table 2: Common Bases for Hindered Suzuki Couplings

| Base | Strength | Solubility in Organic Solvents | Common Applications & Notes |

| K₃PO₄ | Strong | Low | Often the best choice for hindered couplings, typically used with some water.[2][4] |

| Cs₂CO₃ | Strong | Moderate | A strong base that can sometimes be effective when others fail. |

| K₂CO₃ | Moderate | Low | A standard base, but may not be strong enough for challenging substrates.[2][16] |

| Na₂CO₃ | Moderate | Low | Similar to K₂CO₃.[4] |

| KF | Weak | Low | Used in anhydrous conditions to minimize protodeboronation.[13] |

Visualizing the Process: The Suzuki Catalytic Cycle and Steric Hindrance

Understanding the mechanism is key to effective troubleshooting.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. Buchwald Phosphine Ligands [merckmillipore.com]

- 11. Buchwald Ligands [sigmaaldrich.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

- 17. arodes.hes-so.ch [arodes.hes-so.ch]

- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Scalable Synthesis of 3-Methyl-2-(3-nitrobenzoyl)pyridine

Executive Summary & Synthetic Strategy

User Query: How do I scale up the synthesis of 3-Methyl-2-(3-nitrobenzoyl)pyridine reliably?

Technical Response: The most robust, scalable industrial route for this target is the regioselective nitration of 3-methyl-2-benzoylpyridine . Attempts to couple a nitro-bearing phenyl group directly to a pyridine ring (e.g., via Grignard or Lithiation) often fail due to the incompatibility of organometallics with the nitro group (redox side reactions) or require expensive protecting groups.

The Validated Route:

-

Precursor Synthesis: Reaction of 3-methyl-2-cyanopyridine with Phenylmagnesium bromide (PhMgBr) to yield 3-methyl-2-benzoylpyridine.

-

Functionalization: Electrophilic aromatic nitration using fuming HNO₃/H₂SO₄.

-

Mechanism:[1] The pyridine ring, being basic, protonates immediately in mixed acid, becoming the highly deactivated pyridinium ion. This directs the nitration exclusively to the phenyl ring. The carbonyl group (benzoyl) is meta-directing, naturally favoring the desired 3-nitro position.

-

Master Workflow Diagram

The following diagram outlines the critical decision points and chemical flow for the synthesis.

Caption: Figure 1. End-to-end process flow for the synthesis of 3-Methyl-2-(3-nitrobenzoyl)pyridine, highlighting critical control points.

Tier 1: Core Protocol (The "Recipe")

Module A: Nitration of 3-Methyl-2-benzoylpyridine

Use this module if you already have the benzoylpyridine precursor.

Reagents:

-

3-Methyl-2-benzoylpyridine (1.0 equiv)

-

Sulfuric Acid (H₂SO₄), 98% (Solvent/Catalyst, 10-15 vol)

-

Fuming Nitric Acid (HNO₃), >90% (1.1 - 1.2 equiv)

Protocol:

-

Dissolution: Charge H₂SO₄ into a jacketed reactor. Cool to 0°C .

-

Substrate Addition: Slowly add 3-Methyl-2-benzoylpyridine. Note: This is exothermic due to pyridinium salt formation. Maintain internal temperature <10°C.

-

Nitration: Cool mixture to -5°C . Add Fuming HNO₃ dropwise via an addition funnel or dosing pump.

-

Rate Limit: Do not allow temperature to exceed 5°C .[2]

-

-

Reaction: Allow to warm to 20-25°C and stir for 2-4 hours. Monitor by HPLC/TLC.

-

Quench: Pour reaction mixture onto crushed ice (5x weight of acid).

-

Neutralization: Carefully adjust pH to ~8-9 using 50% NaOH or NH₄OH. Caution: Pyridine base is liberated; exotherm is significant.

-

Isolation: Filter the resulting precipitate. Wash with water.[2][3] Recrystallize from Ethanol or Methanol.

Tier 2: Troubleshooting Guide (Q&A)

Category: Yield & Conversion

Q: My reaction stalls at 60% conversion. Should I add more Nitric Acid?

-

Analysis: Stalling is rarely due to lack of reagent if >1.1 equiv was used. It is often due to water accumulation (from the reaction itself) diluting the acid strength below the "nitrating potential."

-

Solution:

-

Do not add more HNO₃ immediately (risk of dinitration).

-

Add oleum (fuming H₂SO₄) to dehydrate the system and reactivate the nitronium ion (NO₂⁺).

-

Ensure your starting H₂SO₄ was dry (98%).

-

Q: I am seeing a "dinitrated" impurity. What happened?

-

Analysis: You likely exceeded the temperature limit during HNO₃ addition or the reaction hold. The second nitro group usually enters the phenyl ring (less likely) or forces degradation.

-

Solution: Keep the reaction strictly below 25°C . If the impurity persists, reduce HNO₃ equivalents to 1.05 and accept slightly lower conversion for higher purity.

Category: Precursor Synthesis (Grignard)

Q: The Grignard reaction (2-cyano-3-methylpyridine + PhMgBr) yielded a complex mixture.

-

Analysis: The nitrile group is susceptible to "double addition" (forming a tertiary amine) or the pyridine ring can be attacked by the Grignard reagent if the temperature is too high.

-

Solution:

-

Inverse Addition: Add the Grignard reagent to the nitrile solution at -78°C to -40°C . This keeps the nitrile in excess locally and prevents double addition.

-

Solvent: Use dry THF. Toluene co-solvent can sometimes improve selectivity.

-

Tier 3: Quality & Impurity Profile

| Impurity Type | Origin | Removal Strategy |